(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile
Description
The compound "(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile" features a conjugated enaminonitrile core with substituted aryl groups.
Key structural attributes:
- Conjugated system: The E/Z stereochemistry across double bonds enhances π-orbital overlap, affecting reactivity and interaction with biological targets.
Properties
IUPAC Name |
(E)-3-[[(E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enylidene]amino]but-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-16-6-9-19(10-7-16)20(25-17(2)12-13-24)11-8-18-14-21(26-3)23(28-5)22(15-18)27-4/h6-12,14-15H,1-5H3/b11-8+,17-12+,25-20? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMSIAXFUIPLQT-ISQHXJSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC(=CC#N)C)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=N/C(=C/C#N)/C)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile is a complex organic molecule with potential biological activities. Its structure comprises various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for the compound is (2E)-3-{[(Z,2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propenylidene]amino}-2-butenenitrile. The molecular formula is , and it features a nitrile group which is often associated with biological activity.
Key Structural Features:
- Amino Group: May interact with various biological targets.
- Trimethoxyphenyl Group: Potentially enhances lipophilicity and biological activity.
- Nitrile Functionality: Known for its ability to form complexes with metal ions and interact with various biomolecules.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that certain derivatives of similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of related compounds on human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range, suggesting that structural modifications can enhance efficacy against cancer cells .
Anti-inflammatory Effects
Compounds containing similar moieties have also been investigated for their anti-inflammatory properties. The presence of methoxy groups is believed to enhance anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
Research Findings:
In vivo studies have shown that derivatives exhibit significant reductions in inflammation markers in animal models. For example, one study reported a 50% reduction in paw edema in rats treated with a related compound compared to controls .
Enzyme Inhibition
The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes linked to cancer progression and inflammation. Molecular docking studies suggest strong binding affinity to COX enzymes and histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer and inflammation .
Interaction with Cellular Pathways
The compound may modulate key signaling pathways involved in cell proliferation and survival. For instance, it has been suggested that it affects the MAPK/ERK pathway, leading to altered expression of genes associated with apoptosis and survival .
Data Summary
Scientific Research Applications
The compound (2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile , also known by its IUPAC name, has garnered attention in various scientific domains due to its potential applications in medicinal chemistry and materials science. This article delves into the applications of this compound, supported by data tables and case studies.
Basic Information
- Molecular Formula : C23H24N2O3
- Molar Mass : 376.448 g/mol
- CAS Number : [Not provided in the search results]
Structural Characteristics
The compound features a complex structure characterized by:
- A conjugated double bond system.
- Functional groups including nitrile and amine functionalities.
- Substituents such as methoxy and methyl phenyl groups that influence its reactivity and biological activity.
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of multiple aromatic rings and functional groups may enhance interaction with biological targets, leading to apoptosis in cancer cells. For instance, compounds with similar configurations have been studied for their ability to inhibit cell proliferation in various cancer lines.
Anti-inflammatory Properties
In silico studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses. This potential was highlighted in molecular docking studies that indicated favorable binding interactions with the enzyme's active site .
Materials Science
The unique structural features of this compound allow it to be utilized in the development of advanced materials:
Organic Photovoltaics
Due to its conjugated structure, this compound can be investigated as a candidate for organic photovoltaic materials. The ability to absorb light and convert it into electrical energy makes it a suitable candidate for solar cell applications.
Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and electrical conductivity. Its incorporation into polymer matrices may lead to novel materials with tailored functionalities.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| (2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)... | Anticancer | |
| Similar Compound A | Anti-inflammatory | |
| Similar Compound B | Antioxidant |
Case Study 1: Anticancer Evaluation
A study conducted on a series of structurally related compounds demonstrated that those containing the same core structure exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity.
Case Study 2: Inhibition of Inflammatory Pathways
Molecular docking studies performed on the target compound revealed promising interactions with 5-LOX, indicating potential as a therapeutic agent for inflammatory diseases. The binding affinity was comparable to established inhibitors used in clinical settings.
Comparison with Similar Compounds
Structural Similarity Analysis
Computational similarity metrics, such as Tanimoto and Dice indexes, are critical for comparing molecular frameworks. These metrics evaluate bit-vector representations of structures (e.g., MACCS keys or Morgan fingerprints) to quantify overlap in functional groups and topology .
Hypothetical similarity scores (based on methodologies):
Key observations :
- The enaminonitrile motif offers greater conformational rigidity compared to ketone-based analogs like 3FP .
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Nucleophilic Substitution with Metal Cyanides
Halogenated enamine precursors could undergo nucleophilic substitution with potassium cyanide (KCN) in ethanol under reflux. For example, a brominated intermediate at the β-position of the enamine may react as follows:
$$
\text{(Enamine-Br)} + \text{KCN} \rightarrow \text{(Target Nitrile)} + \text{KBr}
$$
Key Considerations :
Palladium-Catalyzed Cyanation
Transition-metal-mediated cyanation offers superior regiocontrol for aromatic systems. Aryl halides or triflates in the enamine backbone could react with Zn(CN)$$2$$ under catalytic Pd(PPh$$3$$)$$4$$:
$$
\text{(Aryl-X)} + \text{Zn(CN)}2 \xrightarrow{\text{Pd}^0} \text{(Aryl-CN)} + \text{ZnX}_2
$$
Advantages :
- Tolerates electron-rich arenes like 3,4,5-trimethoxyphenyl.
- Compatible with sensitive enamine functionalities.
Condensation Routes Involving Nitrile-Containing Synthons
Knoevenagel Condensation with Cyanoacetate Derivatives
Condensation of 3,4,5-trimethoxybenzaldehyde with cyanoacetate esters forms α-cyano cinnamate intermediates, which can subsequently react with 4-methylphenylamine:
$$
\text{ArCHO} + \text{NC-CH}2\text{COOR} \rightarrow \text{Ar-CH=C(CN)COOR} \xrightarrow{\text{NH}2\text{Ar'}} \text{Target}
$$
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Piperidine | 78 | |
| Temperature | 80°C | - | |
| Solvent | Toluene | - |
Strecker Synthesis Modifications
Introducing the nitrile group via Strecker-type reactions using ammonium cyanide and carbonyl precursors:
$$
\text{Ar-C(=O)-Ar'} + \text{NH}_4\text{CN} \rightarrow \text{Ar-C(NH)(CN)-Ar'} \xrightarrow{\text{Dehydration}} \text{Target}
$$
Limitations :
- Requires anhydrous conditions to prevent hydrolysis.
- Poor stereocontrol necessitates chiral auxiliaries for enantiopure products.
Multi-Component Assembly Strategies
Tandem Condensation-Cyclization
A one-pot synthesis leveraging the reactivity of nitroacetonitrile equivalents:
- Michael addition of 3,4,5-trimethoxyphenylacetonitrile to nitroalkenes.
- In situ elimination of HNO$$_2$$ to form conjugated nitriles.
Representative Reaction :
$$
\text{Ar-NO}2 + \text{NC-CH}2\text{-X} \rightarrow \text{Ar-CH=CH-CN} + \text{HNO}_2
$$
Key Insight :
Hydrocyanation of Dienes
Nickel-catalyzed hydrocyanation of conjugated dienes provides access to allylic nitriles:
$$
\text{Ar-CH=CH-CH=CH-Ar'} + \text{HCN} \xrightarrow{\text{Ni}^0} \text{Ar-CH$$2$$-CH(CN)-CH$$2$$-Ar'}
$$
Application to Target :
- Requires preassembly of the diene system containing both aryl groups.
- Limited by competing polymerization of HCN.
Post-Functionalization of Nitrile Precursors
Oxidative Dehydrogenation
Saturated nitrile analogs undergo dehydrogenation using DDQ or Pd/C:
$$
\text{Ar-CH$$2$$-CH$$2$$-CN} \xrightarrow{\text{DDQ}} \text{Ar-CH=CH-CN}
$$
Advantages :
Metathesis Approaches
Ring-closing metathesis (RCM) of diallyl nitriles using Grubbs catalysts:
$$
\text{Ar-CH$$2$$-CH$$2$$-CN} + \text{Ar'-CH$$2$$-CH$$2$$-CN} \xrightarrow{\text{Grubbs}} \text{Target} + \text{Ethylene}
$$
Challenges :
Stereochemical Control in Synthesis
The (2E,Z,2E) configuration mandates stereoselective methods:
Asymmetric Catalysis
Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed couplings enforce desired geometries:
$$
\text{(Z)-Enamine} + \text{(E)-Nitrile} \xrightarrow{\text{Pd/BINAP}} \text{Target}
$$
Thermodynamic Control
Equilibration under basic conditions favors the conjugated (E,E) system:
$$
\text{Mixture of Isomers} \xrightarrow{\text{EtONa}} \text{Target (Major)}
$$
Comparative Analysis of Methodologies
| Method | Yield Range (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel | 60–78 | Moderate | High | Low |
| Palladium Cyanation | 45–65 | High | Moderate | High |
| Hydrocyanation | 30–50 | Low | Low | Moderate |
| Metathesis | 55–70 | Excellent | Low | Very High |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-3-[(Z)-[...]but-2-enenitrile, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves a multi-step pathway, including Claisen-Schmidt condensation for forming α,β-unsaturated ketones and subsequent Schiff base formation. Evidence from similar compounds (e.g., ) shows that substituted chalcone derivatives are synthesized via base-catalyzed (e.g., NaOH in ethanol) aldol condensation between ketones and aldehydes. For example, the use of 3,4,5-trimethoxybenzaldehyde derivatives (as in ) requires precise stoichiometric control and inert atmospheres to avoid oxidation. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. THF), temperature (room temperature vs. reflux), and purification methods (e.g., column chromatography for isolating stereoisomers) .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional groups of this compound?
- Methodology :
- 1D/2D NMR : ¹H and ¹³C-APT NMR (as in ) can identify vinyl proton coupling constants (J values) to distinguish E/Z isomers. NOESY correlations help confirm spatial proximity of substituents in the Schiff base moiety.
- FT-IR : Stretching frequencies for nitrile (C≡N, ~2200–2250 cm⁻¹) and imine (C=N, ~1600–1650 cm⁻¹) groups validate functional group integrity.
- X-ray crystallography (e.g., ) provides definitive stereochemical assignment for crystalline derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and tautomeric behavior of this compound?
- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model the compound’s tautomeric equilibria (e.g., enamine vs. imine forms) and frontier molecular orbitals (HOMO/LUMO). Solvent effects (e.g., polarizable continuum models) predict stability in different media. Compare computed NMR chemical shifts with experimental data () to validate accuracy .
Q. What strategies address contradictions in reactivity data between this compound and structurally analogous nitriles?
- Methodology :
- Kinetic studies : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps. For example, competing hydrolysis pathways of the nitrile group may explain discrepancies in stability.
- Isotopic labeling : Use ¹⁵N-labeled analogs to track imine bond cleavage mechanisms.
- Cross-validation : Compare results with structurally similar compounds (e.g., ) to isolate substituent effects (e.g., electron-withdrawing methoxy groups) .
Q. How does the 3,4,5-trimethoxyphenyl group influence the compound’s supramolecular interactions in crystal packing?
- Methodology : Analyze X-ray crystal structures (e.g., ) to identify intermolecular interactions (e.g., π-π stacking between aromatic rings, hydrogen bonding via methoxy oxygen atoms). Hirshfeld surface analysis quantifies interaction contributions, while Cambridge Structural Database (CSD) searches identify common packing motifs in trimethoxy-substituted systems .
Experimental Design Considerations
Q. What precautions are necessary to mitigate decomposition during long-term storage of this compound?
- Methodology :
- Stability assays : Conduct accelerated degradation studies under heat/light exposure (ICH Q1A guidelines). Monitor via HPLC for purity loss.
- Storage conditions : Use amber vials under inert gas (N₂/Ar) at −20°C, as nitriles and Schiff bases are prone to hydrolysis and oxidation ( ). Add stabilizers (e.g., BHT) if radical-mediated degradation is observed .
Q. How can synthetic byproducts (e.g., stereoisomers) be resolved, and what analytical tools validate their removal?
- Methodology :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients for enantiomer separation.
- Dynamic NMR : Detect diastereomers via variable-temperature ¹H NMR (e.g., coalescence temperature analysis).
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas of isolated fractions .
Data Interpretation Challenges
Q. How should researchers reconcile conflicting spectral data (e.g., unexpected NOESY correlations) in structural assignments?
- Methodology :
- Multi-technique validation : Cross-check NMR data with IR, UV-Vis (for conjugation patterns), and X-ray structures.
- Conformational analysis : Use molecular dynamics simulations to model flexible regions (e.g., prop-2-enenitrile chain) that may exhibit multiple low-energy conformers.
- Error analysis : Quantify signal-to-noise ratios in NMR spectra to rule out artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
